molecular formula C17H22N4O3 B7356580 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid

2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid

Cat. No. B7356580
M. Wt: 330.4 g/mol
InChI Key: VJWAZVIPFRCRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid, also known as QNB or GW405833, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as phosphodiesterase and proteasome, which are involved in various cellular processes. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. In addition, future studies could focus on optimizing the synthesis method of this compound and improving its pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, this compound is a compound that has shown promising results in various preclinical studies for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and it has been studied extensively for its mechanism of action. This compound has several advantages for lab experiments, but it also has some limitations. Future research on this compound could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid involves the reaction of 2-aminobutanoic acid with 2-chloro-4-methylquinazoline in the presence of piperazine. The product is then purified by recrystallization to obtain a high yield of pure this compound. The chemical structure of this compound is shown below.

properties

IUPAC Name

2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-14(17(23)24)21-9-7-20(8-10-21)11-15-18-13-6-4-3-5-12(13)16(22)19-15/h3-6,14H,2,7-11H2,1H3,(H,23,24)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWAZVIPFRCRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.